

Solubility Profile of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1,3,5-trimethylbenzene

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This technical guide addresses the solubility of **2-(Bromomethyl)-1,3,5-trimethylbenzene** (also known as bromomesitylene), a key intermediate in various organic syntheses. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document provides a standardized framework for determining its solubility in common organic solvents. The protocols and methodologies outlined herein are designed to enable researchers to generate reliable and reproducible solubility data, crucial for reaction optimization, purification processes, and formulation development.

Introduction to 2-(Bromomethyl)-1,3,5-trimethylbenzene

2-(Bromomethyl)-1,3,5-trimethylbenzene is a white to off-white solid with a melting point of 50-51 °C.[1] It serves as a versatile reagent in organic chemistry, often utilized for the introduction of the 2,4,6-trimethylbenzyl group into molecules.[1] Understanding its solubility is paramount for its effective use in synthesis and for the development of downstream applications. While a calculated water solubility of 8.3E-3 g/L at 25 °C is reported, experimental data in common organic solvents remains scarce.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **2-(Bromomethyl)-1,3,5-trimethylbenzene** in a range of common organic solvents has not been extensively published. To facilitate standardized data collection and comparison across different laboratories, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimental Solubility of **2-(Bromomethyl)-1,3,5-trimethylbenzene**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Method of Determination	Notes
e.g., Acetone	e.g., 25	e.g., Gravimetric		
e.g., Dichloromethane	e.g., 25	e.g., HPLC		
e.g., Ethanol	e.g., 25	e.g., UV-Vis		
e.g., Ethyl Acetate	e.g., 25			
e.g., Hexane	e.g., 25			
e.g., Methanol	e.g., 25			
e.g., Toluene	e.g., 25			
e.g., Dimethylformami de	e.g., 25			
e.g., Dimethyl Sulfoxide	e.g., 25			

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like **2-(Bromomethyl)-1,3,5-trimethylbenzene** in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

- **2-(Bromomethyl)-1,3,5-trimethylbenzene** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup with a vacuum oven)

3.2. Procedure: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.^[3]

- **Preparation:** Add an excess amount of **2-(Bromomethyl)-1,3,5-trimethylbenzene** to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Solvent Addition:** Add a known volume of the desired organic solvent to the vial.
- **Equilibration:** Tightly cap the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time may need to be determined empirically.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
- **Sample Collection:** Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

- Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of **2-(Bromomethyl)-1,3,5-trimethylbenzene** in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy). For a gravimetric determination, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Considerations for Accuracy

- Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.
- Purity: The purity of both the solute and the solvent can significantly affect the solubility. Use high-purity materials.
- Equilibration Time: Ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.
- Solid Phase: For crystalline compounds, be aware of the potential for polymorphism, as different crystal forms can have different solubilities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **2-(Bromomethyl)-1,3,5-trimethylbenzene**.



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Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While specific, readily available quantitative data on the solubility of **2-(Bromomethyl)-1,3,5-trimethylbenzene** in common organic solvents is limited, this guide provides the necessary framework for researchers to systematically and accurately determine these values. The provided experimental protocol, based on the reliable shake-flask method, along with the data reporting template, will aid in generating the much-needed solubility profiles for this important chemical intermediate. Adherence to these standardized methods will ensure data quality and comparability, ultimately benefiting the broader scientific and industrial communities that rely on this compound.

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